molecular formula C18H17ClN2O3 B13366872 4-(3-(4-chlorobenzyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)benzoic acid

4-(3-(4-chlorobenzyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)benzoic acid

Cat. No.: B13366872
M. Wt: 344.8 g/mol
InChI Key: NSUVZEWGRTUEEB-UHFFFAOYSA-N
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Description

4-(3-(4-chlorobenzyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)benzoic acid is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a pyrimidine ring substituted with a 4-chlorobenzyl group and a benzoic acid moiety, making it a versatile molecule for synthetic and analytical purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-chlorobenzyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzylamine with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(3-(4-chlorobenzyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogen substitution reactions can modify the 4-chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and potassium permanganate (KMnO4).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-(3-(4-chlorobenzyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-(4-chlorobenzyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(4-chlorobenzyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)benzoic acid shares structural similarities with other pyrimidine derivatives and benzoic acid analogs.
  • Compounds such as 4-(4-chlorobenzyl)pyrimidine and 4-chlorobenzoic acid are structurally related and may exhibit similar chemical properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H17ClN2O3

Molecular Weight

344.8 g/mol

IUPAC Name

4-[3-[(4-chlorophenyl)methyl]-2-oxo-1,3-diazinan-1-yl]benzoic acid

InChI

InChI=1S/C18H17ClN2O3/c19-15-6-2-13(3-7-15)12-20-10-1-11-21(18(20)24)16-8-4-14(5-9-16)17(22)23/h2-9H,1,10-12H2,(H,22,23)

InChI Key

NSUVZEWGRTUEEB-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N(C1)C2=CC=C(C=C2)C(=O)O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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